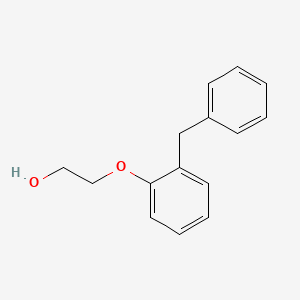

2-(2-Benzylphenoxy)ethanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Extraction Processes

- The extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes, demonstrating the importance of such compounds in separation and purification technologies (Reis et al., 2006).

Fragrance Material Review

- A comprehensive toxicologic and dermatologic review of a structurally related fragrance ingredient, illustrating the relevance of phenolic ethers in the fragrance industry (Scognamiglio et al., 2012).

Corrosion Inhibition

- Investigation into the efficiency of benzothiazole derivatives, which share structural similarities with phenolic ethers, as corrosion inhibitors, demonstrating their potential in material protection (Afzalkhah et al., 2017).

Organic Synthesis and Catalysis

- Studies on the gold(I)-catalyzed synthesis of complex molecules involving alcohols similar to 2-(2-Benzylphenoxy)ethanol, highlighting the role of such compounds in organic synthesis (Zhang & Widenhoefer, 2008).

- The coupled oxidation of benzene and ethanol to produce phenol, showcasing the utility of phenolic ethers in chemical synthesis (Metelitsa & Tyukalo, 1972).

Molecular Studies and Characterization

- Research on complex formation between crown ethers and metal salts in solutions, where phenolic ethers can act as ligands or structural analogs, underscoring their significance in coordination chemistry (Mukai et al., 1985).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Benzylphenoxy)ethanol are likely to be similar to those of its structural components, phenoxyethanol and ethanol. Phenoxyethanol is known to have antimicrobial properties and is used as a preservative in pharmaceuticals, cosmetics, and lubricants . It has been shown to be effective against strains of Pseudomonas aeruginosa . Ethanol, on the other hand, is known to bind to GABA receptors and glycine receptors, inhibiting NMDA receptor functioning .

Mode of Action

Phenoxyethanol has been shown to have antibacterial properties, particularly against strains of Pseudomonas aeruginosa, even in the presence of 20% serum . Ethanol, on the other hand, is known to have sedative effects mediated through binding to GABA receptors and glycine receptors .

Biochemical Pathways

For instance, phenoxyethanol is involved in the production of 2-phenylethanol and benzyl alcohol in crabapple flowers . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Pharmacokinetics

It is known that ethanol, one of its structural components, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

It can be inferred from the properties of its structural components, phenoxyethanol and ethanol, that it might have antimicrobial and sedative effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the antimicrobial activity of phenoxyethanol . The pH, temperature, and presence of other substances can also influence the action of ethanol .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as phenoxyethanol, have germicidal and germistatic properties . They are often used together with quaternary ammonium compounds

Cellular Effects

Ethanol, a related compound, has been shown to induce cell-cycle activity and reduce stem cell diversity, altering both regenerative capacity and differentiation potential of cerebral cortical neuroepithelial precursors

Molecular Mechanism

Phenoxyethanol, a related compound, is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides

Dosage Effects in Animal Models

It is known that alcohol consumption has been established by the NIAAA that represents abuse, i.e., typically ≥5 alcoholic drinks/day for males and ≥ 4 alcoholic drinks per day for females .

Metabolic Pathways

A complete anabolic pathway for direct conversion of CO2 to ethanol has been reported by constructing and assembling three functional modules including CO2 activation, formaldehyde → acetyl-CoA, and ethanol synthesis in a carbon-conserved and ATP-independent system .

Subcellular Localization

Deeploc 2.0, a tool for predicting the subcellular localization of eukaryotic proteins, could potentially be used to predict the subcellular localization of 2-(2-Benzylphenoxy)ethanol .

Eigenschaften

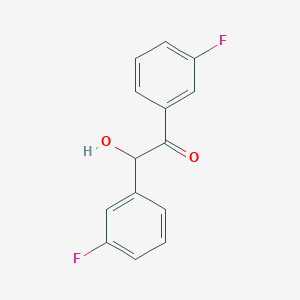

IUPAC Name |

2-(2-benzylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGDSXKYHXETLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)